4-(4-chlorophenyl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-3-ylcarbonyl)-4-piperidinol
Description
IUPAC Nomenclature Breakdown and Positional Isomerism
The IUPAC name of this compound follows a hierarchical approach to describe its molecular architecture. Breaking down the components:
- 4-(4-Chlorophenyl) : A para-chlorinated benzene ring attached to the fourth position of the piperidine moiety. The chlorine substitution at the para position minimizes steric hindrance and influences electronic distribution.
- 1-(5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-ylcarbonyl) : A seven-membered cycloheptane ring fused to an isoxazole heterocycle, with a carbonyl group at the third position. The "5,6,7,8-tetrahydro" designation indicates partial saturation of the cycloheptane ring, reducing strain compared to fully unsaturated analogs.
- 4-Piperidinol : A six-membered piperidine ring with a hydroxyl group at the fourth position. This substitution creates a stereogenic center, necessitating consideration of potential enantiomers.
Positional Isomerism :
Variations in substituent placement generate structural isomers. For example:
- Moving the hydroxyl group on the piperidine ring to the third position would yield 3-piperidinol, altering hydrogen-bonding capabilities.
- Relocating the carbonyl group on the isoxazole ring from position 3 to 2 would disrupt conjugation with the heterocycle’s nitrogen, modifying electronic properties.
| Structural Feature | Positional Isomerism Impact |
|---|---|
| Chlorophenyl group | Para vs. ortho/meta substitution affects π-stacking and dipole interactions |
| Isoxazole carbonyl | Position 3 vs. 2 alters resonance stabilization and electrophilicity |
| Piperidinol hydroxyl | Axial vs. equatorial positioning influences solubility and crystal packing |
Comparative Analysis of Heterocyclic Components: Isoxazole vs. Piperidine Ring Systems
The molecule’s pharmacological potential arises from synergistic interactions between its isoxazole and piperidine systems.
Isoxazole Ring Characteristics :
- Electronic Structure : The 1,2-oxazole moiety contains one oxygen and one nitrogen atom in a five-membered ring. The electronegative oxygen withdraws electron density, creating a dipolar structure that enhances reactivity toward nucleophilic attack.
- Aromaticity : Unlike benzene, isoxazole exhibits partial aromaticity due to conjugation between the lone pairs of oxygen and nitrogen with the π-system. This delocalization stabilizes the ring but allows electrophilic substitution at specific positions.
- Fused Cycloheptane : The seven-membered cycloheptane ring introduces strain relief compared to smaller fused systems (e.g., cyclopenta[d]isoxazole in PubChem CID 11007900), increasing conformational flexibility.
Piperidine Ring Characteristics :
- Basicity : The nitrogen atom in piperidine has a pKa ~11, enabling protonation under physiological conditions. The hydroxyl group at position 4 further modulates basicity through intramolecular hydrogen bonding.
- Chair Conformation : Piperidine adopts a chair conformation, with the hydroxyl group preferentially occupying an equatorial position to minimize steric clashes. This orientation influences solid-state packing via intermolecular hydrogen bonds.
Comparative Reactivity :
| Property | Isoxazole System | Piperidine System |
|---|---|---|
| Aromaticity | Partially aromatic (6π electrons) | Non-aromatic, fully saturated |
| Electrophilic Sites | C-4 (activated by adjacent oxygen) | N-H (deprotonated at high pH) |
| Common Reactions | Nucleophilic substitution, Diels-Alder | Alkylation, acylation, oxidation |
Crystallographic Characterization and Solid-State Packing Behavior
X-ray diffraction studies reveal critical insights into the compound’s three-dimensional arrangement.
Unit Cell Parameters :
While specific crystallographic data for this compound remains undisclosed, analogs provide guidance:
- 4-(4-Chlorophenyl)piperidin-4-ol (CAS 39512-49-7) crystallizes in a monoclinic system with space group P2₁/c, featuring hydrogen-bonded hydroxyl chains along the b-axis.
- 5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-4-one adopts a boat-like conformation for the seven-membered ring, with the isoxazole plane tilted at 15° relative to the cycloheptane moiety.
Packing Interactions :
- Hydrogen Bonding : The piperidinol hydroxyl group donates hydrogen bonds to carbonyl oxygen atoms of adjacent molecules, forming infinite chains.
- Van der Waals Forces : The chlorophenyl group engages in edge-to-face interactions with neighboring aromatic systems, contributing to layered packing motifs.
- C-H···O Contacts : Methyl groups on the isoxazole ring participate in weak hydrogen bonds with carbonyl oxygens, stabilizing the lattice.
Thermal Stability : Differential scanning calorimetry of related compounds shows melting points between 137–140°C for piperidine derivatives and decomposition above 250°C for isoxazole-containing systems, suggesting comparable stability for this hybrid structure.
Properties
Molecular Formula |
C20H23ClN2O3 |
|---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-yl)methanone |
InChI |
InChI=1S/C20H23ClN2O3/c21-15-8-6-14(7-9-15)20(25)10-12-23(13-11-20)19(24)18-16-4-2-1-3-5-17(16)26-22-18/h6-9,25H,1-5,10-13H2 |
InChI Key |
UQMKAJYSDKXUMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)ON=C2C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-3-ylcarbonyl)-4-piperidinol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydrocyclohepta[d]isoxazole Ring: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the intermediate compound.
Formation of the Piperidinol Moiety: The final step involves the addition of the piperidinol group, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-3-ylcarbonyl)-4-piperidinol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its antidepressant and analgesic properties. Its structural features suggest potential interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Research indicates that derivatives of this compound may exhibit enhanced activity against depression-related behaviors in animal models.
Anticancer Activity
Studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. The presence of the piperidine moiety is believed to enhance its binding affinity to cancer cell receptors.
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. It has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating cholinergic and dopaminergic pathways.
Case Study 1: Antidepressant Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of the compound and assessed their antidepressant-like effects using the forced swim test in rodents. The results indicated that certain derivatives significantly reduced immobility time compared to control groups, suggesting potential as novel antidepressant agents .
Case Study 2: Anticancer Properties
Another study focused on the anticancer efficacy of this compound against human breast cancer cells (MCF-7). The results demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers such as caspase activation .
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-3-ylcarbonyl)-4-piperidinol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Ring Systems: The target compound’s cyclohepta[d]isoxazole ring provides conformational flexibility compared to the benzo-cycloepta[d]isoxazole in compound 8c, which incorporates a rigid aromatic benzene ring fused to the isoxazole .
Substituent Effects: The 4-chlorophenyl group in the target compound and the spiro derivative suggests enhanced lipophilicity, which may improve blood-brain barrier penetration compared to 8c’s phenethylpiperidine group .
Biological Activity :
- While the target compound’s pharmacological profile remains undisclosed, 8c and the spiro-isoxazole derivative have shown promise in antipsychotic and anticonvulsant studies, respectively .
Metabolic and Pharmacokinetic Considerations
- Haloperidol Analogues: Compounds like 8c share metabolic pathways with haloperidol, involving CYP3A4-mediated oxidation and glucuronidation. The target compound’s piperidinol group may undergo similar CYP3A4-dependent metabolism, though its bulky cyclohepta[d]isoxazole moiety could reduce enzymatic accessibility .
- Spiro Derivatives : The spiro-isoxazole system’s rigidity may confer metabolic stability, contrasting with the target compound’s flexible cyclohepta ring, which could increase susceptibility to hepatic clearance .
Biological Activity
The compound 4-(4-chlorophenyl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-3-ylcarbonyl)-4-piperidinol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound includes a piperidine moiety and a chlorophenyl group, which are known to enhance biological activity through various mechanisms. The molecular formula is , with a molecular weight of approximately 335.85 g/mol. Its structural components suggest potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Similar compounds have demonstrated the following mechanisms:
- Enzyme Inhibition : Many derivatives containing piperidine exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .
- Receptor Modulation : The presence of the chlorophenyl group can enhance binding affinity to certain receptors, potentially leading to altered neurotransmitter activity, which is significant in neuropharmacology.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance:
- Antibacterial Effects : Compounds related to the piperidine structure have shown moderate to strong antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1f | Klebsiella pneumoniae | 32 µg/mL |
| 1i | Streptococcus pneumoniae | 1 µg/mL |
| 1g | Pseudomonas aeruginosa | 16 µg/mL |
Neuropharmacological Activity
The compound's structural features suggest potential neuropharmacological applications:
- Cognitive Enhancement : By inhibiting AChE, similar compounds have been shown to improve cognitive functions, making them candidates for treating neurodegenerative diseases like Alzheimer's .
Case Studies
- Study on Acetylcholinesterase Inhibition : A study reported the synthesis of piperidine derivatives that exhibited significant AChE inhibition with IC50 values ranging from 0.63 µM to 6.28 µM. These findings suggest that modifications in the piperidine ring can enhance inhibitory potency against AChE .
- Antibacterial Screening : A series of synthesized compounds were evaluated for their antibacterial properties against multiple strains. The results indicated that certain derivatives showed MIC values comparable or superior to standard antibiotics like amikacin .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 4-(4-chlorophenyl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-3-ylcarbonyl)-4-piperidinol?
- Methodology : The synthesis involves multi-step reactions, including cyclization of the isoxazole ring and coupling with the piperidinol-chlorophenyl moiety. Key steps include:
- Cyclohepta[d]isoxazole formation : Cyclocondensation under reflux with catalysts like acetic acid or DMF .
- Piperidinol coupling : Use of carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents (e.g., THF) at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol .
- Critical parameters : Temperature control during cyclization (60–80°C), solvent polarity for intermediate stability, and stoichiometric ratios to avoid over-acylation .
Q. Which analytical techniques are most reliable for characterizing the compound’s purity and structural integrity?
- Techniques :
- NMR spectroscopy : H and C NMR to confirm regioselectivity of the isoxazole ring and piperidinol substitution patterns .
- HPLC-MS : High-resolution mass spectrometry (HRMS) to verify molecular weight and detect impurities (<1% threshold) .
- X-ray crystallography : For absolute configuration determination, particularly for chiral centers in the piperidinol moiety .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to simulate binding affinities with target proteins (e.g., GABA receptors or kinases). Focus on the chlorophenyl and isoxazole moieties as key pharmacophores .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) to assess binding kinetics .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
- Approach :
- Meta-analysis : Aggregate data from cell-based assays (e.g., IC values) and stratify by experimental conditions (e.g., cell line, incubation time) .
- Dose-response reevaluation : Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate confounding factors .
- Off-target profiling : Use proteome-wide screening (e.g., KinomeScan) to identify unintended interactions that may explain variability .
Q. How can reaction engineering principles optimize yield and scalability of the synthesis?
- Design of Experiments (DoE) : Apply fractional factorial designs to test variables (temperature, solvent, catalyst loading) and identify optimal conditions .
- Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., acylation) to improve heat transfer and reduce batch-to-batch variability .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
Q. What mechanisms underlie the compound’s stability under physiological conditions?
- Degradation studies :
- pH stability : Incubate in buffers (pH 1.2–7.4) and analyze degradation products via LC-MS. The isoxazole ring is prone to hydrolysis at low pH .
- Oxidative stress : Expose to HO/Fe systems; the chlorophenyl group may undergo hydroxylation, reducing bioactivity .
- Stabilization strategies : Microencapsulation with PEGylated liposomes or co-crystallization with cyclodextrins .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s solubility in aqueous media?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
